trans-ACPD
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYNOWXBIBKGHB-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C[C@@H]1C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67684-64-4, 111900-33-5, 477331-06-9 | |
| Record name | NSC27386 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27386 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1R,3R)-1-Aminocyclopentane-cis-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Formation of the Cyclic Imine Intermediate
In the first step, 3-oxocyclopentanecarboxylic acid undergoes condensation with ammonium carbonate and ammonium chloride in aqueous ethanol at 55–60°C for 6 hours. This reaction generates a cyclic imine intermediate through intramolecular cyclization, leveraging the keto group’s electrophilicity and the ammonia’s nucleophilic attack.
Asymmetric Synthesis Using Chiral Glycine Equivalents
Recent advances in asymmetric synthesis have enabled the preparation of all four stereoisomers of cyclopentane-based α-amino acids, including the (1R,3R) configuration.
Alkylation of Chiral Oxazinones
A key strategy involves alkylating (S)- or (R)-glycine equivalents (oxazinone derivatives) with stereodefined electrophiles. For example, 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide serves as a bifunctional alkylating agent under phosphazenic base (t-BuP4) catalysis. This method achieves high diastereoselectivity by leveraging the chiral environment of the glycine equivalent to control the configuration at both the C1 and C3 positions.
Functional Group Manipulation
Post-alkylation steps include hydrogenolysis of protecting groups and acid-mediated cyclization to yield the free amino acid. This approach has been reported to achieve enantiomeric excess (ee) values exceeding 95% for related cyclopentane derivatives.
Enzymatic Resolution for Stereochemical Purity
Patent literature describes the use of lipase-catalyzed kinetic resolution to isolate (1R,3R)-configured intermediates during the synthesis of structurally related aminocyclopentanols.
Acetylation and Enzymatic Hydrolysis
In one protocol, racemic acetylated intermediates are treated with Lipase PS ‘Amano’ SD in vinyl acetate, selectively deacetylating the undesired enantiomer. The remaining (1R,3R)-acetylated product is then isolated via crystallization, achieving >99% enantiomeric purity.
Scalability and Cost Efficiency
This method highlights the industrial viability of enzymatic resolution, offering a cost-effective alternative to chromatographic separation for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Ammonium Carbonate Route | 3-Oxocyclopentanecarboxylic acid | NH4CO3, NH4Cl, NaOH, heat | Simple, low-cost reagents | Unreported yield, moderate stereocontrol |
| Asymmetric Alkylation | Chiral oxazinone | t-BuP4, alkylating agents | High enantioselectivity (>95% ee) | Multi-step, expensive catalysts |
| Enzymatic Resolution | Racemic acetylated intermediate | Lipase PS ‘Amano’ SD, vinyl acetate | High purity, scalable | Requires racemic substrate synthesis |
Challenges in Stereochemical Control
The synthesis of (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid is complicated by the need to control two contiguous stereocenters on a rigid cyclopentane ring. Key challenges include:
-
Diastereomer Separation : Chromatographic resolution of diastereomers remains labor-intensive, though enzymatic methods offer a promising alternative.
-
Functional Group Compatibility : The presence of two carboxylic acid groups necessitates protective strategies to prevent side reactions during alkylation or hydrolysis .
Analyse Chemischer Reaktionen
Telbivudine undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sulfuric acid, benzoyl chloride, acetic anhydride, trimethylsilyl triflate, hydrazine, acetic acid, dicyclohexylcarbodiimide, dichloroacetic acid, sodium borohydride, phenyl chlorothionoformate, tris(trimethylsilyl)silane, azobis(isobutyronitrile), iodine, cerium ammonium nitrate, p-toluoyl chloride, and tetramethyltin . The major products formed from these reactions include various intermediates that are eventually converted into the active nucleoside analog, Telbivudine .
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
1.1 Metabotropic Glutamate Receptor Agonism
ACPD is recognized as a potent agonist for metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and plasticity in the brain. Research has demonstrated its ability to induce long-term potentiation (LTP) in hippocampal neurons, a process essential for learning and memory formation.
- Case Study : A study conducted by Bortolotto et al. (1995) illustrated that the application of ACPD resulted in a slow-onset LTP in rat hippocampal slices. The findings indicated that this potentiation was independent of GABAA receptor-mediated inhibition and involved postsynaptic mechanisms related to AMPA receptor sensitivity .
Table 1: Effects of ACPD on Long-Term Potentiation
| Study | Model | Findings |
|---|---|---|
| Bortolotto et al. (1995) | Rat hippocampal slices | Induced LTP; independent of GABAA inhibition |
| Ohira et al. (2002) | Neuronal cultures | Increased AMPA receptor-mediated conductance |
Synthesis and Chemical Applications
2.1 Stereoselective Synthesis
The synthesis of (1R,3R)-ACPD has been achieved through various methods, notably involving C–H insertion reactions. This stereoselective approach is significant for producing compounds with specific biological activities.
- Synthesis Method : The synthesis from L-serine involves the generation of alkylidenecarbene, which facilitates the formation of the chiral quaternary center necessary for ACPD's activity .
Table 2: Synthesis Methods for ACPD
| Method | Source Material | Key Reaction |
|---|---|---|
| C–H Insertion | L-serine | Alkylidenecarbene reaction |
| Enantioselective Synthesis | Various amino acids | Dialkylation reactions |
Potential Therapeutic Uses
Given its role as an mGluR agonist, ACPD has potential therapeutic applications in treating neurological disorders such as schizophrenia, depression, and anxiety disorders.
- Research Insight : Studies have suggested that modulation of mGluRs can influence glutamate levels, which are often dysregulated in these conditions . The ability of ACPD to reduce intracellular glutamate levels in astrocytes indicates its potential for neuroprotective strategies .
Future Directions and Research Opportunities
The ongoing exploration of (1R,3R)-ACPD's applications opens avenues for further research:
- Investigating its role in synaptic plasticity beyond hippocampal regions.
- Exploring its effects on other neurotransmitter systems.
- Developing derivatives with enhanced specificity and reduced side effects.
Wirkmechanismus
Telbivudine exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus . It is phosphorylated by cellular kinases to form the active triphosphate form, which competes with the natural substrate, thymidine 5’-triphosphate . This competition leads to the termination of DNA synthesis, thereby inhibiting viral replication . Telbivudine also enhances the proliferation and secretion capabilities of T-cells and increases the levels of tumor necrosis factor-alpha and interleukin-2 in macrophages .
Vergleich Mit ähnlichen Verbindungen
Comparison with Enantiomeric Forms: (1R,3S)-ACPD
(1S,3R)-ACPD and its enantiomer, (1R,3S)-ACPD (often termed RS-ACPD), exhibit stark pharmacological differences due to stereochemical divergence:
(1R,3S)-ACPD lacks efficacy at group I mGluRs and instead modulates astrocytic glutamate homeostasis via unidentified mechanisms .
Comparison with Other Group I mGluR Agonists
Key Agonists: (1S,3R)-ACPD vs. DHPG
(S)-3,5-Dihydroxyphenylglycine (DHPG) is a selective group I mGluR agonist. Comparative
While DHPG is more selective, (1S,3R)-ACPD’s broader activity allows it to potentiate NMDA receptor function, a feature critical for synaptic plasticity .
Comparison with Antagonists: AIDA and MCPG
Antagonists like 1-Aminoindan-1,5-dicarboxylic acid (AIDA) and (S)-α-Methyl-4-carboxyphenylglycine (MCPG) highlight (1S,3R)-ACPD’s mechanistic specificity:
Mechanistic Differences in Downstream Signaling
(1S,3R)-ACPD’s effects diverge from other mGluR ligands in signaling pathways:
- PLC-Independent Burst Firing: Unlike DHPG, (1S,3R)-ACPD induces burst firing in dorsolateral septal nucleus neurons via pertussis toxin-sensitive G proteins, independent of inositol triphosphate (IP₃) .
- NMDA Receptor Potentiation : (1S,3R)-ACPD enhances NMDA currents in cortical neurons, a property absent in selective agonists like DHPG .
Biologische Aktivität
(1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, also known as 1R,3R-ACPD, is a compound with significant biological activity attributed to its structural features and stereochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
(1R,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid is characterized by a cyclopentane ring with two carboxylic acid groups and an amino group. Its molecular formula is with a molecular weight of 173.17 g/mol. The specific stereochemistry at the 1 and 3 positions plays a crucial role in its biological interactions.
Metabotropic Glutamate Receptor Agonism
(1R,3R)-ACPD acts primarily as an agonist at metabotropic glutamate receptors (mGluRs), particularly the L-AP4 receptors. Research indicates that it stimulates phosphoinositide hydrolysis in brain tissues, leading to various downstream effects including modulation of neurotransmitter release and neuronal excitability. In studies involving neonatal rat hippocampal slices, (1R,3R)-ACPD demonstrated significantly higher potency compared to other related compounds, activating mGluRs effectively and influencing cyclic AMP (cAMP) levels through synergistic interactions with other receptor pathways .
Biological Activities
The biological activities of (1R,3R)-ACPD span several domains:
- Neurotransmitter Modulation : It has been shown to enhance neurotransmitter release and influence synaptic plasticity through its action on mGluRs .
- Cancer Research : In oncology studies, (1R,3R)-ACPD has been combined with other agents like rimonabant to inhibit the growth of triple-negative breast cancer cells. This combination resulted in increased cell death and mitochondrial damage, indicating a potential role in cancer therapy .
- Viral Replication Inhibition : The compound has also been investigated for its antiviral properties. It was found to inhibit the replication of Porcine Epidemic Diarrhea Virus (PEDV) in vitro by affecting the viral replication stage .
Neuropharmacological Studies
In one study, (1R,3R)-ACPD was applied to retinal ON bipolar cells to assess its agonistic effects at L-AP4 receptors. The results indicated that it elicited outward currents similar to those produced by L-AP4 itself, suggesting a shared signaling pathway . This study emphasized the compound's potential in neuropharmacology and vision science.
Cancer Treatment Synergy
A notable case study involved the use of (1R,3R)-ACPD in conjunction with rimonabant against triple-negative breast cancer cells. The combination therapy led to significant mitochondrial dysfunction and increased ferroptosis—a form of regulated cell death—highlighting its potential as an adjunct treatment in cancer therapies .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-glutamic acid | Amino acid with one carboxylic group | Essential neurotransmitter; involved in metabolism |
| L-aspartic acid | Amino acid with two carboxylic groups | Plays a role in neurotransmission |
| 2-amino-2-cyclopentanecarboxylic acid | Cyclopentane derivative with amino group | Potential for drug design |
Q & A
Q. What are the primary receptor targets of (1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid, and how are these interactions validated experimentally?
(1r,3r)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) is a broad-spectrum agonist for metabotropic glutamate receptors (mGluRs), primarily targeting group I (mGluR1/5) and group II (mGluR2/3) subtypes. Key experimental validations include:
- Electrophysiological recordings in hippocampal slices to measure NMDA receptor potentiation, using antagonists like D-AP5 (NMDA blocker) and MPEP (mGluR5 antagonist) to isolate receptor-specific effects .
- Phosphoinositide hydrolysis assays in transfected HEK cells to quantify mGluR1/5 activation, comparing EC50 values with subtype-selective agonists (e.g., DHPG for mGluR5) .
- Calcium imaging in cerebellar Purkinje neurons to assess mGluR1-dependent intracellular Ca²⁺ flux, with glutamate transporter inhibitors (e.g., TBOA) to exclude presynaptic contributions .
| Receptor Subtype | Assay Type | Key Tools | Reference |
|---|---|---|---|
| mGluR1/5 | Phosphoinositide hydrolysis | DHPG, MPEP, HEK cells | |
| mGluR2/3 | cAMP inhibition assays | LY341495 (mGluR2/3 antagonist) |
Q. What synthetic methods are used to produce enantiomerically pure (1S,3R)-ACPD?
Enantioselective synthesis of (1S,3R)-ACPD employs:
- Alkylidene carbene 1,5-C–H insertion : Starting from L-serine-derived ketones, lithio(trimethylsilyl)diazomethane generates cyclopentene intermediates with >95% enantiomeric excess (ee). Oxidation and deprotection yield the final product .
- Wittig homologation : Using Garner’s aldehyde, this method achieves 62–69% yield in cyclization steps, with catalytic hydrogenation ensuring stereochemical fidelity .
| Method | Key Step | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Carbene insertion | 1,5-C–H insertion | 62–69% | >95% ee | |
| Wittig homologation | Ketone cyclization | 70–75% | 90–95% ee |
Advanced Research Questions
Q. How does (1S,3R)-ACPD enhance NMDA receptor-dependent synaptic plasticity, and what controls are needed to isolate mGluR-specific effects?
(1S,3R)-ACPD potentiates NMDA currents via mGluR1/5-mediated phosphorylation of NR2B subunits. Critical experimental controls include:
- Pharmacological isolation : Co-application of D-AP5 (NMDA antagonist) and subtype-selective mGluR antagonists (e.g., CPCCOEt for mGluR1) .
- Knockout models : Using mGluR1⁻/⁻ or mGluR5⁻/⁻ mice to eliminate receptor-specific effects in cortical wedge preparations .
- Kinase inhibition : Pretreatment with protein tyrosine kinase (PTK) inhibitors (e.g., PP2) to block downstream signaling .
Discrepancies in NMDA potentiation magnitude (e.g., 40% vs. 70%) may arise from regional receptor density differences or assay temperature variations .
Q. What explains contradictory effects of (1S,3R)-ACPD on amyloid precursor protein (APP) processing in retinal vs. cortical neurons?
In retinal neurons, (1S,3R)-ACPD increases non-amyloidogenic sAPPα fragments via mGluR5-dependent α-secretase activation . In cortical models, mGluR1 activation promotes β-secretase (BACE1) activity, elevating Aβ production. Key distinctions include:
- Receptor coupling : Retinal mGluR5 couples to Gq/11 (activating α-secretase), while cortical mGluR1 links to Gi/o (enhancing β-secretase) .
- APP isoform expression : Retinal studies focus on APP695, whereas cortical models use APP751/770 isoforms with differing cleavage kinetics .
| Model System | Dominant mGluR | APP Fragment | Secretase Activity | Reference |
|---|---|---|---|---|
| Retinal neurons | mGluR5 | sAPPα (82 kDa) | α-secretase ↑ | |
| Cortical neurons | mGluR1 | Aβ (4 kDa) | β-secretase ↑ |
Q. How can researchers resolve discrepancies in (1S,3R)-ACPD-induced phosphoinositide hydrolysis data across experimental systems?
Variability arises from differences in receptor subtype expression (e.g., HEK-mGluR1 vs. native neurons). Resolution strategies include:
- Receptor profiling : Quantitative RT-PCR or immunoblotting to confirm mGluR1/5 ratios .
- Calcium chelation : Using BAPTA-AM to isolate Gq-coupled mGluR1 effects in cerebellar granule cells .
- Dose-response normalization : Reporting EC50 values relative to maximal DHPG responses to account for system-specific efficacy .
HEK-mGluR1 cells show EC50 = 12 µM, while cortical slices exhibit EC50 = 28 µM due to receptor heteromerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
